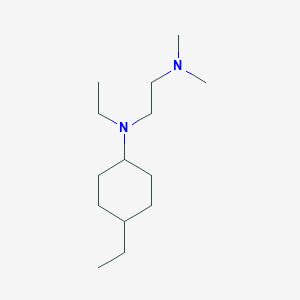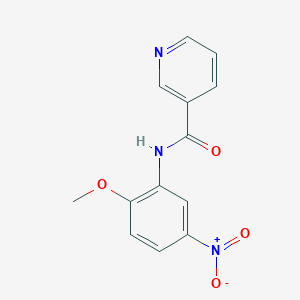![molecular formula C25H21NO3S B5698517 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid, also known as DNNSO, is a chemical compound that has been widely used in scientific research. It is a sulfinic acid derivative of naphthalene, which has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid involves the inhibition of various enzymes, such as xanthine oxidase and cyclooxygenase (COX). This compound has been found to inhibit the activity of xanthine oxidase, which results in the reduction of ROS production. This compound has also been found to inhibit the activity of COX, which results in the reduction of prostaglandin production. This compound has been found to have a dual mechanism of action, which involves the inhibition of both ROS and prostaglandin production.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been found to reduce the production of ROS and prostaglandins, which are involved in oxidative stress and inflammation. This compound has also been found to inhibit the growth of cancer cells, which makes it a potential anti-cancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid in lab experiments is its wide range of biochemical and physiological effects. This compound can be used in the study of oxidative stress, inflammation, and cancer. Another advantage is its relatively low toxicity, which makes it a potential drug candidate. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer. This compound also has a short half-life, which makes it difficult to maintain a consistent concentration in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid. One direction is the development of this compound analogs that have improved solubility and pharmacokinetic properties. Another direction is the study of the synergistic effects of this compound with other drugs. This compound has been found to have synergistic effects with various drugs, such as cisplatin and doxorubicin, which are commonly used in cancer chemotherapy. Another direction is the study of the molecular targets of this compound. This compound has been found to inhibit the activity of various enzymes, but its molecular targets are not fully understood. The identification of its molecular targets could lead to the development of more potent and specific drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been found to inhibit the activity of various enzymes, such as xanthine oxidase and COX. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. This compound has the potential to be developed into a drug candidate for the treatment of oxidative stress, inflammation, and cancer.
Synthesemethoden
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid can be synthesized through a multistep reaction process. The synthesis starts with the reaction of 2-naphthol with chloroacetyl chloride, which results in the formation of 2-(chloroacetyl)naphthalene. The next step involves the reaction of 2-(chloroacetyl)naphthalene with diphenylmethanamine, which results in the formation of 2-{[(diphenylmethyl)amino]methyl}naphthalene. The final step involves the reaction of 2-{[(diphenylmethyl)amino]methyl}naphthalene with sodium sulfite, which results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been found to inhibit the activity of various enzymes, such as xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). This compound has been used in the study of oxidative stress, inflammation, and cancer.
Eigenschaften
IUPAC Name |
5-[2-(benzhydrylamino)-2-oxoethyl]naphthalene-1-sulfinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c27-24(17-20-13-7-15-22-21(20)14-8-16-23(22)30(28)29)26-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,25H,17H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKUHQGDWWMCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=C4C=CC=C(C4=CC=C3)S(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)



![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
